Perfluorobutylsulphonamide
Description
Contextualization within Per- and Polyfluoroalkyl Substances (PFAS)
PFBSA is a member of the extensive family of per- and polyfluoroalkyl substances (PFAS). caymanchem.combiomol.comglpbio.cn These are man-made chemicals characterized by a fully fluorinated carbon backbone, which imparts exceptional chemical and thermal stability. cymitquimica.com This core structure makes them resistant to degradation, leading to their designation as "persistent organic pollutants." cymitquimica.com
The PFAS family is diverse, encompassing a wide range of substances with different functional groups and carbon chain lengths. canada.ca Historically, research and regulation have predominantly focused on long-chain PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), due to their well-documented persistence, bioaccumulation, and toxicity. miljodirektoratet.nonih.gov PFBSA, with its four-carbon chain, is classified as a short-chain PFAS. cymitquimica.comsemiconductors.org
The general structure of PFAS influences their behavior in the environment. The length of the carbon chain and the type of functional group (e.g., sulfonic acid, carboxylic acid, sulfonamide) determine properties like water solubility, mobility, and bioaccumulation potential. canada.camst.dk
Evolution of Research Focus on Short-Chain Perfluoroalkyl Sulfonamides
In recent years, there has been a notable shift in the focus of PFAS research towards short-chain alternatives, including perfluoroalkyl sulfonamides like PFBSA. nih.govnih.gov This evolution is largely a consequence of regulatory actions and voluntary industry phase-outs of long-chain PFAS like PFOS. miljodirektoratet.nonih.gov As the production and use of long-chain compounds have been curtailed, shorter-chain PFAS have been increasingly used as replacements in various industrial and commercial applications. nih.govsemiconductors.org
Initially, it was believed that short-chain PFAS would be less bioaccumulative and toxic than their long-chain counterparts. canada.ca However, emerging research indicates that while they may be eliminated from the body more quickly, their high water solubility and mobility can lead to widespread contamination of water resources. nih.govmdpi.com This has prompted a closer examination of the environmental fate and potential impacts of these shorter-chain compounds. nih.gov Studies now show that short-chain PFAS are prevalent in various environmental media, including surface water, groundwater, and even human tissues. nih.govswana.org
The increased detection of short-chain perfluoroalkyl sulfonamides in the environment has underscored the need for a more comprehensive understanding of their behavior and potential risks. nih.gov This has led to a growing body of research dedicated specifically to these compounds, moving beyond the initial primary focus on long-chain PFAS. nih.gov
Significance of Perfluorobutylsulphonamide as a Key Environmental Contaminant and Precursor
This compound (PFBSA) is recognized as a significant environmental contaminant for several reasons. It has been detected in a wide range of environmental samples, including wastewater, drinking water, and various biological organisms, indicating its widespread distribution. caymanchem.commiljodirektoratet.noepa.gov For instance, PFBSA has been found in consumable oysters and is frequently detected in drinking water and bottled water. caymanchem.commiljodirektoratet.no Its presence has been confirmed in marine environments, from the East China Sea to the Antarctic Ocean, highlighting its potential for long-range transport. nih.gov
A 2016 study was the first to identify PFBSA in biota, specifically in fish samples. nih.gov High concentrations were found in flounder from the Western Scheldt in the Netherlands, and it was also detected in the majority of freshwater fish sampled across Canada. nih.gov The detection of PFBSA in fish from remote northern Canadian lakes further supports the idea of its long-range environmental transport. nih.gov
Furthermore, PFBSA is not only a contaminant in its own right but also acts as a precursor to other persistent PFAS. acs.org In the environment, precursor compounds can transform into more stable perfluoroalkyl acids (PFAAs). industrialchemicals.gov.au Specifically, PFBSA is a known precursor to perfluorobutane sulfonate (PFBS). acs.org This transformation adds another layer of complexity to its environmental impact, as the degradation products are also of environmental concern. industrialchemicals.gov.au The dual role of PFBSA as both a direct contaminant and a source of other persistent pollutants underscores its importance in environmental research and monitoring efforts.
Interactive Data Table: Detection of this compound (PFBSA) in Environmental Samples
| Location/Matrix | Sample Type | Concentration | Reference |
| East China Sea | Seawater | 1.0 - 19 ng/L | nih.gov |
| Antarctic Ocean | Seawater | < LOD-228 pg/L | nih.gov |
| Western Scheldt, The Netherlands | Flounder Muscle | 80.12 ng/g wet weight | nih.gov |
| Laurentian Great Lakes, Canada | Lake Trout | 3.17 ± 1.53 ng/g wet weight | nih.gov |
| Northern Canada (various lakes) | Lake Trout | <0.01 - 0.44 ng/g wet weight | nih.gov |
| Ottawa, Canada Supermarket | Fish Muscle | < MLOD - 0.29 ng/g wet weight | nih.gov |
| Ottawa, Canada Supermarket | Fish Liver | 0.03 - 0.76 ng/g wet weight | nih.gov |
| Tampa Bay, USA | Consumable Oysters | Detected | caymanchem.com |
| Various Locations | Wastewater | Detected | caymanchem.com |
LOD: Limit of Detection; MLOD: Method Limit of Detection
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F9NO2S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVKFLJWBHVMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)N)(F)F)(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2NH2, C4H2F9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880251 | |
| Record name | Perfluorobutanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30334-69-1 | |
| Record name | Perfluorobutanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30334-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutane sulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030334691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorobutanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorobutylsulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROBUTANE SULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4V6K37HVR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Environmental Occurrence and Distribution of Perfluorobutylsulphonamide
Detection and Quantification in Aquatic Matrices
The aquatic environment is a primary reservoir for many PFAS compounds, including PFBSA. Its detection in surface waters, groundwater, and wastewater highlights its mobility and persistence.
PFBSA has been detected in various surface water bodies, often in conjunction with other PFAS compounds. A study of freshwater fish from water bodies across Canada (2009-2010) detected PFBSA in 32 out of 33 samples. nih.gov Concentrations in lake trout from northern Canadian lakes ranged from below the method detection limit (<0.01 ng/g wet weight) to 0.44 ng/g w.w. nih.gov In the more industrialized Laurentian Great Lakes region, lake trout exhibited higher concentrations, averaging 3.17 ± 1.53 ng/g w.w. nih.gov In a flounder muscle sample from the Western Scheldt in the Netherlands, the PFBSA concentration was 80.12 ng/g w.w., a level exceeded only by Perfluorooctanesulfonate (PFOS). nih.gov
A screening project in Norway also identified PFBSA in water samples. miljodirektoratet.no While many studies focus on a broad range of PFAS, the consistent detection of PFBSA indicates its widespread presence in freshwater systems. europa.euwa.goveuropa.eu
Table 1: Concentration of Perfluorobutylsulphonamide (PFBSA) in Fish from Various Water Bodies This table is interactive. You can sort and filter the data.
| Species | Location | Matrix | Concentration (ng/g w.w.) | Year of Collection | Reference |
|---|---|---|---|---|---|
| Flounder (Platichthys flesus) | Western Scheldt, The Netherlands | Muscle | 80.12 | Not Specified | nih.gov |
| Lake Trout (Salvelinus namaycush) | Laurentian Great Lakes, Canada | Whole Body Homogenate | 3.17 ± 1.53 (average) | 2009-2010 | nih.gov |
| Lake Trout (Salvelinus namaycush) | Northern Canada (various lakes) | Whole Body Homogenate | <0.01 - 0.44 | 2009-2010 | nih.gov |
| Various Fish Species | Supermarket in Ottawa, Canada | Muscle | ="" | [<="">3] |
Groundwater, a critical source of drinking water, is susceptible to contamination by mobile and persistent chemicals like PFBSA. epa.govregenesis.comosd.mil A study of shallow groundwater used for drinking water in Wisconsin, USA, found that the presence of PFBSA, along with Perfluorobutane sulfonate (PFBS), was significantly higher in developed areas. nih.govacs.org The correlation of PFBSA with human waste indicators like acesulfame, sucralose, and sulfamethoxazole (B1682508) suggests that septic system effluent and the land application of septage or biosolids are important sources of PFBSA in shallow groundwater. nih.govacs.org
Historic landfills are another significant source of PFAS contamination in groundwater. Leachate from these landfills can create plumes that discharge into nearby surface waters, transporting compounds like PFBSA. rsc.org While some studies on landfill-impacted groundwater did not detect certain ultra short-chain PFAS, they acknowledge that these compounds can be transported from landfills via groundwater plumes to surface water bodies. rsc.org
Wastewater treatment plants (WWTPs) are recognized as significant conduits for PFAS, including PFBSA, to enter the environment. illinois.edueureau.orgfirstcarbonsolutions.comrsc.org PFBSA has been detected in both the influent and effluent of WWTPs, indicating that conventional treatment processes are not fully effective at its removal.
A study investigating emerging PFAS in the semiconductor industry found PFBSA in sewage samples from five semiconductor plants, with a maximum concentration of 141 µg/L. nih.gov This highlights industrial sources as potentially significant contributors of PFBSA to wastewater streams. In Norway, PFBSA was detected in wastewater samples from Longyearbyen. miljodirektoratet.nouit.no Another study noted that PFBSA was found as a contaminant in wastewater. caymanchem.com Research on the fate of PFAS in WWTPs has shown that while some PFAS can be removed from the liquid stream and accumulate in biosolids, compounds like PFBSA can persist in the final effluent. illinois.edu
Table 2: Detection of this compound (PFBSA) in Wastewater This table is interactive. You can sort and filter the data.
| Source | Location | Matrix | Maximum Concentration | Reference |
|---|---|---|---|---|
| Semiconductor Industry | Not Specified | Sewage | 141 µg/L | nih.gov |
Presence in Terrestrial and Sedimentary Compartments
The terrestrial environment, including soils and sediments, can act as a long-term sink for persistent chemicals like PFBSA, with the potential for subsequent release and transport.
Soil contamination with PFBSA can occur through various pathways, including the land application of biosolids from WWTPs, industrial emissions, and the use of PFAS-containing products. researchgate.netnih.gov Research has shown that PFBSA is more bioaccumulative in soil organisms than its counterpart, PFBS. uantwerpen.be A study on the toxicity of PFBSA to earthworms reported a 28-day LC50 of 10.0–10.4 mg/kg dry soil. uantwerpen.be While these concentrations are higher than those typically reported in the environment (up to 0.5 mg FBSA/kg dry soil), they highlight the potential ecological risk of this compound. uantwerpen.be The biota-to-soil accumulation factor (BSAF) for FBSA was found to be significantly higher than for PFBS, ranging from 0.191 to 205 kg-OC/kg-ww, and was dependent on the exposure concentration. uantwerpen.be
Atmospheric Occurrence and Gaseous Phase Transport
This compound (PFBSA), as part of the broader group of per- and polyfluoroalkyl substances (PFAS), can be found in the atmosphere, which serves as a significant pathway for its distribution across the globe. The atmospheric presence of these compounds is a critical aspect of their environmental lifecycle.
Detection in Air Samples
The detection of PFBSA in air samples has been a subject of environmental monitoring programs, although it is not as commonly reported as other PFAS compounds. In a 2018 screening project focusing on conventional and emerging PFASs in various environmental compartments, including the Arctic, air samples were investigated for the presence of very volatile PFASs. miljodirektoratet.no However, in this particular study, none of the specifically listed volatile compounds were detected in the investigated Arctic air samples. miljodirektoratet.no
Methodological challenges and the low concentrations of these substances in the gaseous phase can make detection difficult. For instance, a 2021 survey by the NORMAN network on PFAS analytical methods highlighted that limits of detection (LODs) for air samples were reported by only a limited number of laboratories and were typically in the range of nanograms per filter (ng/filter) or picograms per cubic meter (pg/m³). researchgate.net
Research into the atmospheric chemistry of related compounds, such as N-ethyl perfluorobutanesulfonamide (a derivative of PFBSA), has been conducted to understand their transformation and fate in the atmosphere. bham.ac.uk Studies on the oxidation of such precursors by hydroxyl radicals and chlorine atoms provide insights into the potential for these compounds to be present and transform in the air. bham.ac.uk
Evidence of Long-Range Atmospheric Transport
The presence of PFAS, including compounds like PFBSA, in remote regions such as the Arctic and Antarctica is strong evidence of their capacity for long-range atmospheric transport. diva-portal.orgresearchgate.net These persistent chemicals, often referred to as "forever chemicals," can travel vast distances from their emission sources. confex.com
One of the primary mechanisms for this transport is through the emission of more volatile precursor compounds. diva-portal.orgresearchgate.net These precursors, such as fluorotelomer alcohols (FTOHs) and perfluoroalkane sulfonamidoethanols (FOSEs), are released into the atmosphere, where they can be transported over long distances by air currents. diva-portal.org During this transport, they undergo atmospheric oxidation, transforming into more stable and persistent perfluoroalkyl acids (PFAAs), which are then deposited back to the Earth's surface, often in pristine environments far from industrial activity. diva-portal.orgresearchgate.net
While direct atmospheric monitoring data for PFBSA may be sparse, the detection of its degradation products and other PFAS in remote locations supports the hypothesis of its long-range transport. miljodirektoratet.no The complex isomeric fingerprints of PFAS found in rainwater at different locations, even those in close proximity, suggest distinct sources and transport pathways. confex.com
Biomonitoring and Ecological Presence
The persistence and bioaccumulative potential of PFBSA have led to its detection in various biological organisms across different ecosystems. Biomonitoring studies are crucial for understanding the extent of its ecological presence and its movement through food webs.
Identification in Aquatic Biota (e.g., Fish, Shellfish)
PFBSA has been identified as a contaminant in a range of aquatic organisms, indicating its prevalence in aquatic environments.
Fish: A 2015 study conducted in Canada found PFBSA in 32 out of 33 fish samples collected from various locations, highlighting its widespread presence in Canadian fish. wikipedia.org In the United Kingdom, a study on Eurasian otters, which are apex predators in freshwater environments, reported the first detection of PFBSA in this species. nih.gov The otters' diet consists mainly of fish, suggesting the transfer of PFBSA through the aquatic food chain. nih.gov
Shellfish: PFBSA has been detected in consumable American oysters from Tampa Bay, Florida. caymanchem.com This finding suggests that oysters can serve as bioindicators for monitoring emerging organic contaminants like PFBSA in coastal ecosystems. caymanchem.com Analysis of highly consumed seafood products in the U.S. has also shown the presence of various PFAS, with the highest concentrations often found in benthic organisms like clams and crabs. nih.gov
Table 1: Detection of this compound (PFBSA) in Aquatic Biota
| Organism | Location | Year of Study | Key Finding | Source |
|---|---|---|---|---|
| Fish (various species) | Canada | 2015 | Detected in 32 out of 33 samples. | wikipedia.org |
| American Oyster (Crassostrea virginica) | Tampa Bay, Florida, USA | 2022 | Found as a contaminant; oysters suggested as bioindicators. | caymanchem.com |
| Eurasian Otter (Lutra lutra) | United Kingdom | 2022 | First reported detection in this species, indicating aquatic food chain transfer. | nih.gov |
Occurrence in Terrestrial Biota (e.g., Plants, Mammals)
The presence of PFBSA is not limited to aquatic life; it has also been reported in terrestrial ecosystems.
Mammals: A screening project in Norway detected a related compound, perfluorooctanesulfonamide (B106127) (FOSA), in the liver of otter, white-tailed eagle, and one arctic fox. miljodirektoratet.no The same study detected PFBSA in wastewater samples in Longyearbyen, indicating a potential pathway to the terrestrial environment. miljodirektoratet.no As previously mentioned, Eurasian otters in the UK were found to be contaminated with PFBSA. nih.gov
Plants: PFAS can be taken up by plants from contaminated soil and water. dcceew.gov.auservice.gov.uk Research on the bioaccumulation of PFAS from sediment has been conducted on rooted macrophytes, demonstrating the potential for these compounds to enter the base of the terrestrial food web. uva.nl
Spatial and Temporal Trends in Environmental Detection
Understanding the spatial and temporal trends of PFBSA is essential for assessing changes in environmental contamination over time and across different geographical areas.
Spatial Trends: The concentrations of PFAS, including sulfonamides, can vary significantly by location. A study on ringed seals in Svalbard, Norway, found that concentrations of perfluoroalkyl sulfonates (PFSAs) were higher in seals from Kongsfjorden, a fjord influenced by the inflow of Atlantic Water, compared to seals from fjords dominated by Arctic Water. nih.gov A global review of PFAS in ocean and coastal waters identified the coastal seas of Western Europe, China, Korea, and Japan as areas with higher concentrations of PFCAs and PFSAs. nih.gov The distribution of PFAS is often linked to proximity to industrial sources and urban areas. miljodirektoratet.no
Temporal Trends: Several studies have observed changes in the levels of PFAS over time. In the aforementioned study on ringed seals, concentrations of some perfluoroalkyl carboxylates (PFCAs) increased until 2004 and then declined or stabilized. nih.gov A broader analysis of global ocean and coastal waters showed significant declines in median concentrations of PFSAs in the coastal seas of Western Europe, China, Korea, and Japan for the period between 2012 and 2018. nih.gov These trends may reflect shifts in the production and use of different PFAS compounds globally. nih.gov
Environmental Fate and Transformation Mechanisms of Perfluorobutylsulphonamide
Environmental Persistence and Stability Considerations
Perfluorobutylsulphonamide, like other PFAS, is recognized for its significant resistance to degradation under typical environmental conditions. cymitquimica.com The perfluorinated carbon chain of PFBSA renders it chemically inert and resistant to physical, chemical, and biological degradation processes. dcceew.gov.au This high level of persistence means that once released into the environment, PFBSA can remain for extended periods, leading to potential long-term exposure for ecosystems. service.gov.ukdcceew.gov.au While direct studies on PFBSA's environmental half-life are not extensively available, the general behavior of PFAS suggests a very slow degradation rate. oecd.org
The stability of these compounds means they are not expected to undergo significant hydrolysis under normal environmental pH ranges. nih.gov Their resistance to degradation is a defining characteristic of the entire PFAS class, earning them the moniker "forever chemicals." service.gov.uk
Biotic Degradation Pathways
While highly resistant to degradation, some perfluoroalkane sulfonamides (FASAs), the chemical group to which PFBSA belongs, can undergo biotransformation by microorganisms. acs.orgnih.gov This transformation, however, does not typically lead to complete mineralization but rather to the formation of other persistent fluorinated compounds. acs.org
Microbial Biotransformation Mechanisms
The microbial transformation of PFAS is a key area of research for understanding their environmental fate. For sulfonamide-based PFAS, biotransformation often involves modifications to the functional group rather than the stable perfluoroalkyl chain.
Under aerobic conditions, microorganisms have been shown to transform N-alkylated perfluoroalkane sulfonamides. For instance, studies on N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (EtFOSE), a longer-chain analogue of a PFBSA derivative, reveal a stepwise degradation pathway. The primary metabolites often include N-ethylperfluorooctane sulfonamide acetate (B1210297) (EtFOSAA), N-ethyl perfluorooctane sulfonamide (EtFOSA), perfluorooctane sulfonamide acetate (FOSAA), and perfluorooctane sulfonamide (FOSA). nih.gov These transformations ultimately lead to the formation of the highly stable perfluorooctane sulfonate (PFOS). nih.gov
A study on the atmospheric oxidation of N-ethyl perfluorobutylsulfonamide, a derivative of PFBSA, also provides insights into potential transformation products. scholaris.cabham.ac.uk While this is an abiotic process, it highlights the potential for the sulfonamide group to be altered.
Table 1: Aerobic Biotransformation Metabolites of N-Ethyl Perfluorooctane Sulfonamidoethanol (EtFOSE) in Earthworms
| Precursor | Metabolite |
| N-Ethyl Perfluorooctane Sulfonamidoethanol (EtFOSE) | N-Ethylperfluorooctane Sulfonamide Acetate (EtFOSAA) |
| " | N-Ethyl Perfluorooctane Sulfonamide (EtFOSA) |
| " | Perfluorooctane Sulfonamide Acetate (FOSAA) |
| " | Perfluorooctane Sulfonamide (FOSA) |
| " | Perfluorooctane Sulfonate (PFOS) |
| Data sourced from a study on the earthworm Eisenia fetida. nih.gov |
Research into the anaerobic degradation of PFAS is ongoing. Some studies have shown that under anaerobic conditions, reductive defluorination can occur for certain types of PFAS, particularly those with unsaturation in their structure. nih.govdigitellinc.com However, for saturated perfluoroalkane sulfonamides like PFBSA, the potential for anaerobic defluorination appears to be limited. While some research has indicated the possibility of reductive defluorination for PFOS under specific anaerobic conditions, this process is generally considered to be slow and not a major degradation pathway. bham.ac.uk
The degradation of persistent organic pollutants often relies on the metabolic capabilities of specific microbial strains or synergistic microbial consortia. While specific strains capable of degrading PFBSA have not been extensively documented, research on other PFAS provides some clues. For example, some studies have investigated microbial consortia for their potential to degrade PFOS. caymanchem.comacs.org The complexity of PFAS degradation often requires the combined metabolic activities of multiple microbial species.
Biotransformation in Complex Environmental Systems (e.g., Sludge, Biosolids)
Per- and polyfluoroalkyl substances (PFAS) are known to be persistent in the environment, and conventional wastewater treatment processes are often ineffective at their removal. wwdmag.comnih.gov As a result, these compounds tend to accumulate in sewage sludge and biosolids. wwdmag.comfrontiersin.org The land application of these biosolids can then become a significant pathway for PFAS to enter terrestrial environments and potentially the food chain. frontiersin.orgnih.gov
While this compound (PFBSA) itself is a fully fluorinated compound and generally resistant to biodegradation, complex environmental systems like activated sludge can foster the biotransformation of its precursors. frontiersin.orgservice.gov.uk Studies have shown that higher concentrations of certain PFAS, including perfluoroalkyl sulfonates (PFSAs), are found in the effluent of some wastewater treatment plants (WWTPs) compared to the influent. This suggests that transformation of precursor compounds is occurring, particularly during secondary treatment with activated sludge. service.gov.uk The microorganisms present in the sludge can facilitate the breakdown of larger, more complex polyfluorinated compounds, leading to the formation of more stable terminal products like PFBSA. frontiersin.orgdcceew.gov.au
The process of treating sewage sludge to produce biosolids, which can include methods like anaerobic digestion, heat treatment, composting, and lime stabilization, does not typically reduce the concentrations of perfluoroalkyl acids (PFAAs). frontiersin.org In fact, some treatment processes, such as heat treatment and composting, have been observed to increase PFAA concentrations, likely due to the enhanced biotransformation of precursors present in the sludge. frontiersin.org The sorption of PFAS to the organic matter and proteins in sludge is a key factor in their accumulation, but this is counterbalanced by the ongoing biotransformation of precursor chemicals. frontiersin.org
Table 1: Biotransformation of PFBSA Precursors in Sludge and Biosolids
| Environmental System | Process | Key Findings | References |
|---|---|---|---|
| Activated Sludge (WWTPs) | Biotransformation of Precursors | Increased concentrations of PFSAs in effluent compared to influent suggest the transformation of precursor compounds during secondary treatment. | service.gov.uk |
| Sewage Sludge / Biosolids | Accumulation and Biotransformation | PFAS, including precursors to PFBSA, accumulate in sludge. Treatment processes like composting can enhance the biotransformation of these precursors into terminal PFAAs. | frontiersin.org |
| Land-applied Biosolids | Environmental Release | Serves as a significant pathway for the introduction of persistent PFAS like PFBSA into terrestrial environments. | frontiersin.orgnih.gov |
Factors Influencing Biotic Transformation Rates (e.g., pH, Temperature, Nutrient Availability)
The rates at which the biotic transformation of this compound precursors occur are influenced by a variety of environmental factors. While direct biotic degradation of PFBSA is limited due to its stable chemical structure, the transformation of its precursors is subject to the conditions of the surrounding environment.
pH: The acidity or alkalinity of the environment can play a role in microbial activity and enzyme function, which are central to biotransformation. While specific studies on the direct effect of pH on PFBSA precursor transformation are not abundant, the general principles of microbial ecology suggest that optimal pH ranges for specific microbial consortia would lead to higher transformation rates.
Temperature: Temperature is a critical factor influencing the metabolic rates of microorganisms. Increased temperatures, up to an optimal point, generally lead to higher rates of enzymatic activity and microbial growth, which can accelerate the biotransformation of PFAS precursors. For instance, treatment processes for sewage sludge such as heat treatment and composting, which involve elevated temperatures, have been shown to increase the concentration of PFAAs, indicating an enhanced breakdown of precursors. frontiersin.org
Nutrient Availability: The presence of essential nutrients is crucial for sustaining the microbial populations responsible for biotransformation. In environments like activated sludge and biosolids, the availability of carbon, nitrogen, and phosphorus can impact the health and activity of the microbial community, thereby influencing the rate at which they can transform PFAS precursors.
Oxic-Anoxic Conditions: The presence or absence of oxygen is a key determinant of the types of microbial communities present and their metabolic pathways. Oxic-anoxic transition zones, which can be found in environments like soil and groundwater impacted by fluctuating water levels, are particularly active in biogeochemical processes that can influence the transformation of PFAS precursors. serdp-estcp.mil The interplay between aerobic and anaerobic microorganisms in these zones can lead to complex transformation pathways. serdp-estcp.mil
Abiotic Transformation Processes
Hydrolytic Degradation Kinetics and Pathways
This compound, like other perfluorinated compounds, is highly resistant to hydrolytic degradation under typical environmental conditions. nih.gov The strong carbon-fluorine (C-F) bond and the stability of the sulfonamide group contribute to its persistence in aqueous environments. nih.govservice.gov.uk While some polyfluorinated compounds can undergo hydrolysis, fully fluorinated compounds like PFBSA are not expected to degrade significantly through this pathway. dcceew.gov.au Compositions containing perfluorobutylsulfonamido moieties are anticipated to eventually degrade to perfluorobutylsulfonate salts under various environmental conditions, including hydrolysis. justia.com
Photolytic Transformation Mechanisms (Direct and Indirect Photolysis)
Direct photolysis, the process where a chemical breaks down by absorbing light, is not a significant degradation pathway for PFBSA in the environment. To prevent the photolytic transformation of PFAS compounds or the growth of bacteria and algae during experiments, studies often use black tanks with removable covers to block light. uri.edu
Indirect photolysis, involving reactions with photochemically produced reactive species like hydroxyl radicals (•OH), can contribute to the transformation of some PFAS precursors. However, the high stability of PFBSA makes it resistant to these processes as well.
Atmospheric Oxidation Reactions (e.g., OH Radical-Initiated Degradation)
While PFBSA itself is not highly volatile, its precursors can be present in the atmosphere and undergo oxidation. The primary oxidant in the troposphere is the hydroxyl radical (•OH). researchgate.net The atmospheric oxidation of precursors like N-ethyl perfluorobutylsulfonamide (N-EtFBSA) is initiated by reaction with •OH radicals. scholaris.cabham.ac.uk This reaction can lead to the formation of various degradation products, including perfluorinated carboxylic acids (PFCAs). scholaris.ca
The proposed mechanism for the atmospheric oxidation of N-EtFBSA involves the initial addition of an •OH radical to the sulfur-oxygen double bond, forming an unstable sulfonyl radical. scholaris.ca This radical can then undergo cleavage of either the carbon-sulfur (C-S) bond or the sulfur-nitrogen (S-N) bond, leading to different transformation products. scholaris.ca The atmospheric lifetime of related compounds, such as N-ethylperfluorobutyramide (EtFBA), with respect to oxidation by OH radicals has been estimated to be approximately 4 days. scholaris.ca
Precursor Compounds and Secondary Formation Pathways
This compound can be formed in the environment through the degradation of larger, more complex precursor compounds. service.gov.uk These precursors are often used in various industrial and commercial applications and can be released into the environment where they undergo transformation. service.gov.uk
A significant class of precursors includes N-substituted perfluorobutane sulfonamides, such as N-ethyl perfluorobutylsulfonamide (N-EtFBSA). scholaris.cabham.ac.uk These compounds can be present in industrial products and waste streams. In the environment, they can be transformed into PFBSA through biotic and abiotic processes. For example, the atmospheric oxidation of N-EtFBSA can lead to the formation of PFBSA. scholaris.ca
Wastewater treatment plants are a key location for the transformation of precursors into terminal PFAS like PFBSA. frontiersin.orgservice.gov.uk Polyfluoroalkyl substances present in the influent can be biotransformed by the microbial communities in activated sludge, leading to an increase in the concentration of PFAAs in the effluent and biosolids. frontiersin.org
Identification of Polyfluorinated Sulfonamide Precursors (e.g., Polyfluorinated Amides, Sulfonyl Fluorides)
This compound and other perfluoroalkane sulfonamides (PFSAs) are part of a larger group of chemicals known as "precursors," which can degrade into terminal perfluoroalkyl acids (PFAAs) in the environment. enviro.wikinih.gov The precursors for this compound are often more complex molecules used in various industrial applications and consumer products. mst.dk
Key precursors include N-alkylated derivatives of perfluorobutane sulfonamide. For instance, compounds like N-methyl perfluorobutane sulfonamidoethanol (MeFBSE) have been identified as precursors. mst.dk These substances are used in products like carpets, and their presence has been detected in indoor environments. mst.dk The general classes of precursors for perfluoroalkane sulfonamides (a group that includes PFBSA) are broadly categorized as polyfluorinated sulfonamides and their derivatives. nih.gov These can include polyfluorinated amides and sulfonyl fluorides, which are intermediates or byproducts in the manufacturing process. scholaris.cawa.gov
Research has identified several specific sulfonamide precursors in various environmental and biological samples, indicating direct human and environmental exposure. nih.gov While detection frequencies of these precursors in human serum are often low compared to terminal PFAAs like PFOA and PFOS, their ability to transform into these more stable compounds makes them a significant long-term source of contamination. nih.gov
Table 1: Examples of Polyfluorinated Sulfonamide Precursors
| Precursor Name | Abbreviation | Chemical Class | Significance |
|---|---|---|---|
| N-methyl perfluorobutane sulfonamidoethanol | MeFBSE | Substituted Sulfonamide | A known precursor to PFBS, detected in commercial products and indoor environments. mst.dk |
| N-ethyl perfluorobutylsulfonamide | N-EtFBSA | Substituted Sulfonamide | Studied for its atmospheric oxidation pathways leading to the formation of PFCAs. scholaris.ca |
| Perfluorooctane sulfonyl fluoride (B91410) | POSF | Sulfonyl Fluoride | An important precursor in the production of PFOS, demonstrating the role of sulfonyl fluorides in PFAS chemistry. enviro.wiki |
| Polyfluorinated Amides | PFAMs | Amide | Produced as byproducts during the synthesis of polyfluorinated sulfonamides via ECF. scholaris.ca |
Transformation from Electrochemical Fluorination (ECF) Byproducts
Electrochemical fluorination (ECF) is a primary manufacturing process for many PFAS compounds. wa.gov This process is not perfectly efficient and generates a variety of unintended byproducts, which can include precursors to PFBSA. scholaris.cawa.gov During the ECF of octanesulfonyl fluoride to produce the desired perfluorooctanesulfonyl fluoride (POSF), a range of byproducts are formed, including sulfonyl fluorides of varying chain lengths and even perfluorinated carboxylic acids (PFCAs). scholaris.ca
Notably, polyfluorinated amides (PFAMs) have been identified as byproducts of polyfluorinated sulfonamide synthesis through ECF. scholaris.ca These PFAMs are considered potential historical precursors to perfluorooctanoic acid (PFOA) and other PFCAs, as they can undergo hydrolysis. scholaris.ca The complex mixtures resulting from ECF, which contain the target compound alongside these byproducts and residuals, complicate the assessment of environmental contamination. wa.gov The presence of these byproducts in commercial formulations means that they can be released into the environment, where they act as a source for the formation of terminal PFAAs through various transformation pathways. service.gov.ukrsc.org
Characterization of this compound-Derived Transformation Products (e.g., Perfluoroalkyl Carboxylic Acids)
Once in the environment, this compound and its related precursors can be transformed into other PFAS compounds, ultimately leading to the formation of highly stable terminal PFAAs. enviro.wiki The primary transformation products are typically perfluoroalkyl carboxylic acids (PFCAs). scholaris.ca
Atmospheric oxidation is a significant transformation pathway. Studies on the oxidation of N-ethyl perfluorobutylsulfonamide (N-EtFBSA) by hydroxyl radicals (·OH) have shown the production of several PFCAs. scholaris.ca The transformation of these precursors often results in a suite of PFCAs with varying carbon chain lengths. scholaris.ca For example, the oxidation of sulfonamide precursors can lead to the formation of perfluorobutanoic acid (PFBA) and shorter-chain PFCAs like perfluoropropionic acid (PFPrA) and trifluoroacetic acid (TFA). scholaris.ca
Biological transformation (biotransformation) is another critical pathway. nih.gov While terminal PFAAs are resistant to further breakdown, precursor compounds can be metabolized by microorganisms in environments like wastewater treatment plants or in soil, yielding PFAAs as end products. service.gov.ukrsc.orgnih.gov Research has shown that various parent PFAS structures can ultimately transform into terminal products like perfluorooctanesulfonic acid (PFOS) or PFCAs. nih.gov In mammalian systems, enzymatic reactions can also lead to the transformation of PFAS precursors through pathways such as oxidation and dealkylation. nih.gov
Table 2: Identified Transformation Products from Perfluorobutylsulfonamide Precursors
| Precursor | Transformation Pathway | Identified Product(s) | Reference |
|---|---|---|---|
| N-ethyl perfluorobutylsulfonamide (N-EtFBSA) | Atmospheric Oxidation | Perfluorobutanoic acid (PFBA), Perfluoropropionic acid (PFPrA), Trifluoroacetic acid (TFA) | scholaris.ca |
| Polyfluorinated Amides (PFAMs) | Atmospheric Oxidation | Perfluoroalkyl Carboxylic Acids (PFCAs) | scholaris.ca |
| Electrochemical Fluorination (ECF) Precursors | Aerobic Biotransformation | Perfluoroalkyl Acids (PFAAs) with conserved chain-length | enviro.wiki |
Mechanistic Studies of Precursor Conversion to Terminal PFAAs
The conversion of this compound precursors to terminal PFAAs involves several complex chemical and biological mechanisms. These transformation reactions are key to understanding the long-term environmental fate of these compounds. enviro.wiki
Atmospheric Oxidation Mechanisms: In the atmosphere, precursors like N-ethyl perfluorobutylsulfonamide are attacked by hydroxyl (·OH) radicals. One proposed mechanism suggests the initial addition of the ·OH radical to the S=O bond, forming an unstable sulfonyl radical. scholaris.ca This radical can then cleave at either the carbon-sulfur (C-S) bond or the sulfur-nitrogen (S-N) bond. Cleavage of the C-S bond results in a perfluoroalkyl radical (e.g., C4F9·), which then undergoes a series of known atmospheric reactions to form PFCAs of different chain lengths. scholaris.ca For polyfluorinated amides (PFAMs), a proposed mechanism involves an initial N-dealkylation step, followed by the loss of isocyanic acid to yield a perfluorinated radical that subsequently forms PFCAs. scholaris.ca
Biotransformation Mechanisms: Microbial transformation is a crucial process in soil, sediment, and wastewater treatment systems. rsc.orgnih.gov Aerobic biotransformation of precursors derived from electrochemical fluorination, such as sulfonamides, primarily results in the formation of PFAAs where the original perfluoroalkyl chain length is conserved. enviro.wiki The process can involve multiple steps mediated by microbial enzymes. nih.govnih.gov For example, the biotransformation of N-ethylperfluorooctane sulfonamidoethanol (EtFOSE) to PFOS proceeds through several intermediates, including the corresponding sulfonamidoacetic acid (EtFOSAA) and sulfonamide (EtFOSA). nih.gov These pathways generally involve Phase I reactions like oxidation and dealkylation, often carried out by cytochrome P450 enzymes, which prepare the molecule for further breakdown or conjugation. nih.govmdpi.com
These mechanistic studies underscore that while the parent precursor compounds may have shorter environmental half-lives, they act as a continuous source for the formation of "forever chemicals"—the highly persistent terminal PFAAs. enviro.wikiservice.gov.uk
Bioaccumulation and Bioavailability of Perfluorobutylsulphonamide in Ecological Systems
Mechanisms of Bioaccumulation in Organisms
Bioaccumulation refers to the process by which organisms absorb and retain contaminants from their environment. For FBSA, this process is influenced by various factors, including the organism's physiology and the chemical properties of the compound itself.
Uptake Pathways in Aquatic Organisms
In aquatic environments, organisms can take up FBSA through various pathways. Research on other short-chain PFAS, such as perfluorobutane sulfonate (PFBS), provides insights that are likely applicable to FBSA. Uptake can occur directly from the water through processes like passive diffusion across respiratory surfaces (gills) and the skin. Ingestion of contaminated food and sediment also represents a significant route of exposure.
A study investigating the developmental toxicity of several short-chain PFAS in embryonic zebrafish found that tissue concentrations of FBSA were higher than those of PFBS, perfluoropentanoic acid (PFPeA), and 4:2 fluorotelomer sulfonic acid (4:2 FTS) after exposure. nih.gov This suggests that FBSA is readily bioavailable to and can accumulate in aquatic organisms. nih.gov
Plant Uptake and Translocation Dynamics
Plants can absorb FBSA and other PFAS from contaminated soil and water. The primary route of uptake is through the roots. nih.gov From the roots, these compounds can be transported to other parts of the plant, such as the stems, leaves, and fruits, through the plant's vascular system (xylem and phloem). nih.govresearchgate.net This process is known as translocation.
Research on various PFAS has shown that the efficiency of uptake and translocation is influenced by the specific properties of the compound, particularly its chain length. nih.govnih.gov Shorter-chain PFAS, like FBSA, tend to be more mobile within plants and are more readily translocated to the above-ground tissues compared to their long-chain counterparts. nih.govitrcweb.org This is a significant concern as it can lead to the contamination of crops and introduce these substances into the food chain. nih.gov
The properties of the soil, such as pH, organic matter content, and the presence of certain clays (B1170129), can also affect the bioavailability of PFAS to plants. nih.gov For instance, some studies have shown that certain soil amendments can reduce the uptake and translocation of PFAS by binding to the compounds and making them less available for plant absorption. nih.gov
Influence of Functional Head Groups on Bioactivity and Bioconcentration
The chemical structure of a PFAS molecule, particularly its functional head group, plays a critical role in its bioactivity and potential to bioconcentrate. A study comparing short-chain PFAS with different functional heads—sulfonate (PFBS), carboxylate (PFPeA), sulfonamide (FBSA), and fluorotelomer sulfonate (4:2 FTS)—demonstrated this influence. nih.gov
The research, using embryonic zebrafish, revealed that FBSA induced abnormal morphology, while all tested chemicals caused behavioral changes. nih.gov Importantly, FBSA was the only compound to significantly alter gene expression. nih.gov The measured tissue concentrations followed the order: FBSA > PFBS > 4:2 FTS > PFPeA. nih.gov This indicates that the sulfonamide head group of FBSA leads to higher bioconcentration compared to the sulfonate and carboxylate head groups of the other tested short-chain PFAS. nih.gov This finding underscores that even among short-chain PFAS, the specific functional group can significantly impact the compound's biological effects and accumulation potential. nih.gov
Trophic Transfer and Biomagnification Potential in Food Webs
Trophic transfer is the movement of contaminants from one trophic level (e.g., plants) to the next (e.g., herbivores, then carnivores) in a food web. Biomagnification, a related concept, occurs when the concentration of a substance increases at successively higher levels in the food chain.
Studies on PFAS in various food webs have provided evidence for the trophic transfer of these compounds. nih.govnih.govrsc.org For instance, research in a temperate macrotidal estuary found that perfluorooctane (B1214571) sulfonamide (FOSA), a compound structurally related to FBSA, was among the most frequently detected PFAS in a wide range of aquatic organisms. nih.gov The study also provided evidence for the biomagnification of several PFAS in the benthic food web. nih.gov
Comparative Bioaccumulation Dynamics with Other Per- and Polyfluoroalkyl Substances
To better understand the environmental fate of FBSA, it is useful to compare its bioaccumulation dynamics with those of other PFAS, particularly in the context of their carbon chain length.
Short-Chain vs. Long-Chain Perfluoroalkyl Substances in Bioaccumulation
A key distinction in the environmental behavior of PFAS is between short-chain and long-chain compounds. sanbornhead.com Long-chain PFAS, such as perfluorooctanesulfonic acid (PFOS) and perfluorooctanoic acid (PFOA), are known to be more bioaccumulative than their short-chain counterparts. itrcweb.org They tend to bind more strongly to proteins in the blood and accumulate in tissues like the liver. envirotech-online.com
In contrast, short-chain PFAS, which include FBSA, are generally more water-soluble and are excreted from the body more quickly. envirotech-online.comswana.org This typically results in lower bioaccumulation potential compared to long-chain PFAS. envirotech-online.comswana.org However, their higher mobility in water means they can spread more easily in the environment, leading to widespread, low-level contamination. envirotech-online.comswana.org
In plants, an interesting reversal of this trend is often observed. Short-chain PFAS tend to be more readily taken up and translocated to edible parts of plants than long-chain PFAS. itrcweb.orgmdpi.com This highlights the complexity of predicting the bioaccumulation of PFAS, as it depends not only on the properties of the chemical but also on the type of organism and the environmental medium.
Interactive Data Table: Comparison of Short-Chain and Long-Chain PFAS Properties
| Property | Short-Chain PFAS (e.g., FBSA) | Long-Chain PFAS (e.g., PFOS) |
| Bioaccumulation in Animals | Lower | Higher |
| Bioaccumulation in Plants | Higher | Lower |
| Water Solubility | Higher | Lower |
| Environmental Mobility | Higher | Lower |
| Excretion Rate from Organisms | Faster | Slower |
Perfluorobutylsulphonamide vs. Perfluoroalkyl Sulfonates Bioaccumulation Factors
Research into the environmental fate of per- and polyfluoroalkyl substances (PFAS) has revealed significant differences in the bioaccumulation potential between precursor compounds and their terminal degradation products. Perfluoroalkyl sulfonamides (FASAs), a class of precursor compounds, have demonstrated a greater propensity for bioaccumulation compared to their corresponding terminal perfluoroalkyl sulfonates (PFSAs). nih.govnih.gov This trend is particularly evident when comparing this compound (FBSA) with its degradation product, Perfluorobutane sulfonate (PFBS).
Studies focusing on terrestrial ecosystems have provided direct evidence of this disparity. In research involving the earthworm species Eisenia fetida and Eisenia andrei, FBSA was found to be substantially more bioaccumulative than PFBS. uantwerpen.benih.gov The biota-to-soil accumulation factors (BSAFs), which quantify the uptake of a chemical from soil into an organism, were significantly higher for FBSA. uantwerpen.beuantwerpen.be For FBSA, BSAF values ranged from 0.191 to 205 kg-OC/kg-ww, while PFBS exhibited a much lower bioaccumulation potential, with BSAF values ranging from 3.85 x 10⁻⁵ to 7.44 kg-OC/kg-ww. uantwerpen.benih.govuantwerpen.be These findings highlight that FBSA's potential to accumulate in soil-dwelling organisms is orders of magnitude greater than that of PFBS. Researchers also noted that the BSAF values for both compounds were dependent on the exposure concentration, with the highest accumulation factors observed at lower, more environmentally relevant concentrations. uantwerpen.benih.gov
This pattern of higher bioaccumulation for the sulfonamide precursor is not limited to soil invertebrates. Field studies in aquatic environments have shown that FASAs as a class, including the four-carbon FBSA, bioaccumulate more readily in fish than their corresponding PFSAs. nih.gov Field-measured bioaccumulation factors (BAFs) for FASAs were found to be one to three orders of magnitude greater than for their terminal PFSA counterparts of the same carbon chain length. nih.govnih.gov Specifically, the log BAF values for FASAs (ranging from C4 to C8) in whole-body fish were between 3.1 and 4.9, whereas the log BAFs for PFSAs (C4, C6-C8) were in the lower range of 1.2 to 3.4. nih.gov This enhanced bioaccumulation of FASA precursors, including FBSA, compared to terminal sulfonates like PFOS, underscores their environmental significance. nih.govnih.gov
Data Tables
Table 1: Comparative Bioaccumulation of FBSA and PFBS in Earthworms (Eisenia sp.) This table summarizes the Biota-to-Soil Accumulation Factor (BSAF) ranges for this compound (FBSA) and Perfluorobutane sulfonate (PFBS) in earthworms. The data illustrates the significantly higher bioaccumulation potential of FBSA.
| Compound | BSAF Range (kg-OC/kg-ww) |
| This compound (FBSA) | 0.191 – 205 |
| Perfluorobutane sulfonate (PFBS) | 3.85x10⁻⁵ – 7.44 |
Data sourced from studies on Eisenia fetida and Eisenia andrei. uantwerpen.benih.govuantwerpen.be
Table 2: Comparative Bioaccumulation Factors (BAF) of FASAs and PFSAs in Fish This table presents the log-transformed Bioaccumulation Factor (BAF) ranges for the general classes of Perfluoroalkyl sulfonamides (FASAs) and Perfluoroalkyl sulfonates (PFSAs) in fish, demonstrating the higher bioaccumulation of the sulfonamide forms.
| Compound Class | Log BAF Range (L kg⁻¹ wet-weight) |
| Perfluoroalkyl sulfonamides (FASAs) | 3.1 – 4.9 |
| Perfluoroalkyl sulfonates (PFSAs) | 1.2 – 3.4 |
Data represents whole-body fish BAFs for C4-C8 FASAs and C4, C6-C8 PFSAs. nih.gov
Environmental Transport and Mobility of Perfluorobutylsulphonamide
Hydrological Transport Mechanisms
The movement of PFBSA through the environment is predominantly driven by the hydrological cycle. Its chemical nature facilitates transport over considerable distances in both surface water and groundwater systems.
Once released into surface waters, PFBSA can be transported over long distances. mdpi.com Processes such as advection (the flow-related transport within the water body) and dispersion are primary drivers of its migration. itrcweb.orgnccoast.org Due to their high solubility and limited tendency to partition to sediment compared to long-chain PFAS, short-chain compounds like Perfluorobutane sulfonate (PFBS), a close analogue to PFBSA, are expected to remain predominantly in the water column. mdpi.com
Dispersion models are utilized to predict the fate and transport of PFAS in surface water. These models incorporate hydrological data (e.g., river flow rates, water velocity) and chemical properties to simulate how a contaminant plume will spread and dilute over time. For instance, distributed hydrogeochemical models can be applied at a watershed scale to quantify the transport of PFAS from various sources to surface water via pathways like surface runoff and lateral flow. nih.gov Modeling results indicate that surface runoff, particularly from urban and industrial areas, can be a significant contributor to PFAS concentrations in surface water. nih.gov
Table 1: Factors Influencing Surface Water Transport of PFBSA
| Factor | Influence on PFBSA Transport | Research Findings |
| Water Solubility | High solubility promotes persistence in the aqueous phase, leading to long-range transport. | Short-chain PFAS are more water-soluble and mobile than long-chain compounds. battelle.org |
| Advection & Dispersion | Primary physical processes driving the movement and dilution of PFBSA in rivers and lakes. itrcweb.org | These processes can strongly influence the migration of PFAS within and between media. nccoast.org |
| Source Contribution | Runoff from industrial sites, urban areas, and wastewater treatment plants are major inputs. | Modeling shows urban and industrial areas are major contributors to PFOS transport via runoff. nih.gov |
| Sediment Interaction | Lower partitioning to sediments compared to long-chain PFAS keeps it mobile in the water column. | Long-chain PFAS are mainly concentrated in sediments near the emission source, while short-chain PFAS can diffuse further. mdpi.com |
Groundwater is a significant pathway for PFBSA transport due to its high mobility in subsurface environments. battelle.org When released into the soil, PFBSA can leach into the underlying groundwater and form contaminant plumes that migrate with the groundwater flow. itrcweb.org The physical and chemical properties of PFBSA, particularly its anionic nature and short fluorinated chain, result in weak sorption to aquifer materials, leading to limited retardation and the potential for extensive plume migration. itrcweb.orgngwa.org
Attenuation of PFAS plumes in groundwater occurs through processes that slow their movement, such as sorption to aquifer solids and matrix diffusion (the movement of contaminants from more permeable zones into less permeable zones). gsienv.comgsienv.com However, because PFBSA does not readily biodegrade, its natural attenuation is primarily due to these physical retention mechanisms rather than chemical breakdown. gsienv.com Studies comparing different PFAS have shown that short-chain perfluorosulfonic acids like PFBS are less retarded than their long-chain counterparts, such as Perfluorooctane (B1214571) sulfonate (PFOS). itrcweb.org This suggests that PFBSA plumes may travel faster and further from the source.
Groundwater transport models, such as those that incorporate advection, dispersion, and sorption, are essential tools for predicting the extent and velocity of PFBSA plumes. battelle.org These models help in assessing the risk to downgradient receptors like drinking water wells. battelle.org
Landfills are recognized as a significant source of PFAS, including PFBSA, to the environment. nccoast.orgny.gov These compounds are present in a wide array of consumer and industrial products that end up in municipal and industrial waste landfills. ny.gov Water percolating through landfill waste generates leachate, which can contain high concentrations of PFAS. cswab.org
The transport of PFBSA from landfills to receiving waters, such as groundwater and surface water, is a critical environmental pathway. nih.gov In older, unlined landfills, leachate can directly infiltrate the underlying soil and groundwater. nccoast.org Modern landfills are typically equipped with liner and leachate collection systems; however, the collected leachate, which is often treated at wastewater treatment plants (WWTPs), can still be a source of PFAS to the environment. ny.gov
Studies have shown that the composition and concentration of PFAS in leachate can be influenced by factors such as landfill age, waste composition, and hydrogeochemical conditions like pH. cswab.orgnih.gov The presence of dissolved organic matter (DOM) in leachate can also affect the transport of PFAS, as some PFAS can associate with DOM, potentially altering their mobility. nih.gov
Table 2: PFAS Concentrations in Landfill Leachate (Example Data)
| Compound | Concentration Range (ng/L) | Landfill Type | Reference Study |
| PFPeA | 570 - 1800 | Flow-through | Lang et al. (2017) cswab.org |
| PFHxA | 670 - 2500 | Flow-through | Lang et al. (2017) cswab.org |
| PFBS | 880 (mean) | Recirculated | Lang et al. (2017) cswab.org |
| PFOA | Not specified | Not specified | Not specified |
| PFOS | Not specified | Not specified | Not specified |
Note: This table presents example data for short-chain PFAS found in landfill leachate to illustrate typical concentration ranges. PFPeA and PFHxA are perfluorinated carboxylic acids.
Geochemical Interactions in Environmental Media
The mobility of PFBSA in the subsurface is strongly controlled by its interactions with soil and sediment. These geochemical processes determine the extent to which the compound is retained in the solid phase versus being transported in the mobile aqueous phase. enviro.wiki
Sorption, the process by which a chemical adheres to a solid surface, is a key factor in retarding the movement of PFBSA. enviro.wiki The primary mechanisms for PFAS sorption to soil and sediment are hydrophobic interactions between the fluorocarbon tail and organic matter, and electrostatic interactions between the charged functional group and mineral surfaces. itrcweb.org
For PFBSA, which has a short fluorocarbon tail, hydrophobic interactions are generally weaker compared to long-chain PFAS. ngwa.org This results in lower sorption and consequently higher mobility. ngwa.org The desorption process, or the release of a sorbed chemical back into the water, is also critical. For many PFAS, sorption can be reversible, meaning the compound can be released from soil or sediment if aqueous concentrations decrease, acting as a long-term source of contamination. nd.edu
Table 3: Sorption Behavior of Select PFAS
| Compound | Sorption Strength | Primary Mechanism | Mobility Potential |
| PFBS (PFBSA analogue) | Low | Electrostatic interactions | High |
| PFOS | High | Hydrophobic & Electrostatic | Low to Moderate |
| PFOA | Moderate | Hydrophobic & Electrostatic | Moderate |
The mobility of PFBSA is significantly influenced by the geochemical properties of the soil and sediment it encounters.
Organic Carbon Content: Soil organic carbon (OC) is a primary sorbent for many organic contaminants. While hydrophobic partitioning to OC is a dominant sorption mechanism for long-chain PFAS, its importance is diminished for short-chain compounds like PFBSA. goldschmidt.info Nonetheless, higher OC content generally leads to increased sorption and reduced mobility. goldschmidt.info
Mineralogy and Surface Charge: The mineral components of soil, such as clays (B1170129) and metal oxides (e.g., iron and aluminum oxides), can possess positively charged surfaces under certain pH conditions. esaa.org As PFBSA is anionic, it can be attracted to these positively charged sites through electrostatic interactions. itrcweb.org Therefore, soils rich in these minerals may exhibit a greater capacity to retain PFBSA.
Soil pH: The pH of the soil and water affects both the charge of the PFBSA molecule and the surface charge of soil minerals. At typical environmental pH values, PFBSA exists as an anion. A lower pH (more acidic conditions) can increase the number of positively charged sites on mineral surfaces, thereby enhancing the potential for electrostatic attraction and sorption. goldschmidt.infoesaa.org
Ionic Strength: The concentration of other ions in the water can also influence PFBSA mobility. The presence of divalent cations like calcium (Ca²⁺) can sometimes promote sorption by forming bridges between the negatively charged PFBSA and negatively charged soil surfaces. ngwa.org
Atmospheric Transport and Deposition Processes of Perfluorobutylsulphonamide
Volatilization from Water and Soil Surfaces
The transition of a chemical from a liquid or solid phase into the gaseous phase, known as volatilization, is a key process influencing its atmospheric transport. For a compound like this compound, its tendency to volatilize from water and soil is primarily determined by its physicochemical properties, most notably its vapor pressure and Henry's Law constant. itrcweb.org The Henry's Law constant (kH) describes the partitioning of a chemical between the air and water at equilibrium and is a crucial indicator of its potential to move from aquatic systems into the atmosphere. researchgate.net
Reliable, experimentally determined values for the vapor pressure and Henry's Law constant of this compound are scarce in scientific literature, a challenge common for many emerging PFAS compounds. itrcweb.org However, research on related perfluorinated sulfonamides provides some insight. A 2022 study measuring the Henry's Law constants for various PFAS reported dimensionless kH values in the range of 0.43 to 0.92 at 25°C for two unspecified sulfonamides. researchgate.netresearchgate.net These values suggest a moderate potential for volatilization from water. It is important to note that perfluorinated sulfonates and carboxylates are generally considered not volatile enough to be measured in their ionic state. researchgate.netresearchgate.net
The chemical form of this compound is a critical factor in its volatility. As a perfluoroalkane sulfonamide (FASA), FBSA can exist in both a non-volatile ionic form and a more volatile nonionic form. aecom.comecowatch.com In aqueous environments, the equilibrium typically favors the ionic state, limiting volatilization. aecom.com However, the presence of organic solvents on soil or other surfaces can alter this equilibrium. When dissolved in less polar organic solvents, the proportion of the nonionic, and therefore more volatile, form of the sulfonamide can increase, enhancing its potential to enter the atmosphere. aecom.comecowatch.com This is a relevant consideration for industrial sites or locations where co-contamination with solvents may occur.
Table 1: Experimentally Measured Henry's Law Constants for Selected PFAS Categories
Click to view data
| PFAS Category | Dimensionless Henry's Law Constant (kH) Range at 25°C | Reference |
| Fluorotelomer Alcohols (FTOHs) | 0.31 – 2.82 | researchgate.net |
| Sulfonamides | 0.43 – 0.92 | researchgate.net |
| Fluorotelomer Sulfonates (FTSs) | 0.09 – 0.18 | researchgate.net |
| Iodinated PFAS | 0.30 – 1.01 | researchgate.net |
Note: The data for sulfonamides is for two unspecified compounds and may not be directly representative of this compound.
Wet and Dry Atmospheric Deposition
Once in the atmosphere, this compound, like other PFAS, is subject to removal and deposition back to the Earth's surface through wet and dry processes. northeastern.edu These deposition pathways are the primary mechanisms by which PFAS can contaminate terrestrial and aquatic ecosystems, even in regions far from direct emission sources. northeastern.edu
Wet Deposition refers to the removal of atmospheric pollutants by precipitation, such as rain, snow, or fog. northeastern.edu This process is considered the main and more effective removal pathway for PFAS from the atmosphere compared to dry deposition. northeastern.edunih.govdiva-portal.org Wet deposition involves two primary mechanisms:
In-cloud scavenging (rainout): Where PFAS particles or gases are incorporated into cloud droplets that then form precipitation.
Below-cloud scavenging (washout): Where falling precipitation intercepts and removes PFAS from the air column below the cloud. hydroviv.com
Studies across the globe have confirmed the presence of a wide range of PFAS, including short-chain compounds, in rainwater, indicating that wet deposition is a significant global transport pathway. fiu.edumedicalnewstoday.com For instance, a study in Wilmington, NC, found that the estimated annual flux of six legacy and emerging PFAS via wet deposition was significantly higher than via dry deposition (30 μg m⁻² vs. 1.4 μg m⁻²). nih.govdiva-portal.org While specific data for this compound are not detailed in these broad studies, as a short-chain PFAS, it is expected to undergo similar deposition processes.
Dry Deposition is the process by which atmospheric substances are deposited onto surfaces in the absence of precipitation. northeastern.edu This can occur through:
Gravitational settling of larger particles to which the compound is sorbed.
Impaction and interception of smaller particles and gases by surfaces like vegetation, soil, and water bodies.
Table 2: Atmospheric Deposition Fluxes for Selected PFAS Compounds
Click to view data
| Location | Deposition Type | Compound(s) | Measured Flux | Reference |
| Wilmington, NC, USA | Wet | Total of six PFAS | 30 μg m⁻² year⁻¹ | nih.govdiva-portal.org |
| Wilmington, NC, USA | Dry | Total of six PFAS | 1.4 μg m⁻² year⁻¹ | nih.govdiva-portal.org |
| Wisconsin, USA | Wet | Summed PFAS | 1.3 to 47.4 ng m⁻² day⁻¹ | medicalnewstoday.com |
Note: The data presented are for various PFAS compounds and are intended to provide context for the atmospheric deposition process. Specific deposition data for this compound was not available in the reviewed literature.
Analytical Methodologies for Perfluorobutylsulphonamide Research
Advanced Sample Preparation and Extraction Techniques for Complex Matrices
The journey to analyzing PFBSA begins with its meticulous extraction from complex samples such as water, soil, and biological tissues. The primary objectives of sample preparation are to isolate PFBSA from interfering substances, concentrate it to detectable levels, and preserve its integrity throughout the process. organomation.com
Solid-Phase Extraction (SPE) is a cornerstone technique for PFBSA analysis, particularly in aqueous samples. unitar.org The process involves several key steps:
Cartridge Conditioning: The SPE cartridge is prepared to facilitate interaction with the sample. organomation.com
Sample Loading: The sample is passed through the cartridge, where PFBSA is retained. organomation.com
Washing: Unwanted substances are rinsed from the cartridge. organomation.com
Elution: A solvent is used to release the captured PFBSA for subsequent analysis. organomation.com
For solid matrices like soil and sediment, more vigorous extraction methods are often necessary. Ultrasonication in methanol (B129727) has been effectively used to extract PFBSA from soil impacted by aqueous film-forming foam (AFFF). thermofisher.com In other applications, sediment subsamples are shaken with a sodium carbonate solution and methyl tert-butyl ether (MTBE) to isolate the target compound. scholaris.ca
Emerging technologies are continuously refining extraction processes. Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) offer faster and more efficient alternatives to traditional methods, often with reduced solvent consumption. organomation.com
A critical consideration in PFBSA analysis is the potential for contamination from laboratory equipment, as many materials contain fluoropolymers. researchgate.net To mitigate this, laboratories often employ specialized practices such as using polypropylene (B1209903) or HDPE flasks instead of glassware and pre-testing all materials. researchgate.net
Chromatographic Separation Techniques (e.g., Liquid Chromatography)
Once extracted, PFBSA must be separated from other compounds in the sample extract before it can be accurately measured. Liquid chromatography (LC) is the predominant technique for this purpose. researchgate.net Ultra-high-performance liquid chromatography (UHPLC) systems are frequently employed to achieve rapid and high-resolution separations. thermofisher.com
A common challenge in LC-based PFAS analysis is background contamination from the LC system itself. To address this, a "delay column" can be installed between the solvent pump and the analytical column. thermofisher.com This shifts any background PFAS contamination to a later time in the chromatogram, preventing it from interfering with the analysis of the sample components. thermofisher.com
The choice of the analytical column is also crucial. C18 columns are widely used for the separation of PFBSA and other PFAS. nih.gov The mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile (B52724) with additives such as ammonium (B1175870) acetate (B1210297), is carefully optimized to achieve the best possible separation. unitar.org
Mass Spectrometric Detection and Quantification
Mass spectrometry (MS) is the definitive detection technique for PFBSA, prized for its high sensitivity and specificity. It is almost always coupled with liquid chromatography, in a configuration known as LC-MS. researchgate.net
Targeted Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
For routine monitoring and quantification, targeted LC-MS/MS is the method of choice. This approach utilizes a triple quadrupole mass spectrometer, which is highly effective for quantifying known compounds. uri.edugel.com The instrument is set to monitor for specific "transitions," where a specific parent ion (the precursor ion) of PFBSA is selected and fragmented, and then a specific fragment ion (the product ion) is detected. This high degree of specificity minimizes the chances of false positives.
Laboratories often have established methods for a range of PFAS, including PFBSA, with defined limits of quantification (LOQ). For instance, some methods can achieve an LOQ of 0.05 ng/L for PFBSA in water samples. uva.nl
High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Screening
When the goal is to identify a broader range of unknown PFAS in a sample, high-resolution mass spectrometry (HRMS) is invaluable. dcceew.gov.au Instruments like the Orbitrap mass spectrometer can measure the mass of a molecule with extremely high accuracy (sub-ppm mass accuracy). thermofisher.com This allows for the confident determination of the elemental formula of an unknown compound. For example, a mass resolution of at least 240,000 is required to distinguish the isotopic patterns of carbon-13, nitrogen-15, and sulfur-33 in PFBSA. thermofisher.com
Non-targeted analysis workflows often employ sophisticated software that can automatically process the vast amounts of data generated by HRMS. thermofisher.com These software platforms can compare the measured spectra against extensive databases and spectral libraries to tentatively identify compounds like PFBSA. thermofisher.com
Ion Fragmentation and Identification of Isomers
The fragmentation pattern of a molecule in the mass spectrometer provides a structural fingerprint that aids in its identification. For PFBSA, which has a precursor m/z of 297.959 in negative ion mode, the fragmentation pattern is a key identifier. nih.gov
Distinguishing between different isomers (molecules with the same chemical formula but different structural arrangements) is another important aspect of PFAS analysis. While standard LC-MS can sometimes separate isomers, more specialized techniques may be required for complete characterization. Gas chromatography with negative chemical ionization mass spectrometry (GC-(NCI)MS) has been used for isomer-specific analysis of some PFAS. scholaris.ca
Method Validation, Quality Control, and Interlaboratory Comparison Studies
To ensure the reliability of analytical data, rigorous method validation and ongoing quality control are essential. Method validation demonstrates that a particular analytical method is fit for its intended purpose. mdpi.com This involves evaluating parameters such as:
Accuracy: How close the measured value is to the true value.
Precision: The degree of agreement among repeated measurements.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be accurately and precisely measured.
Recovery: The efficiency of the extraction process.
Table 1: Example Method Validation Data for PFAS Analysis
| Parameter | Result |
| Accuracy | 99.87–105.48% for PFOS |
| Precision | <15% relative standard deviation |
| Recovery | 60-140% for most mass-labeled PFAS |
This table presents example data ranges from method validation studies for PFAS, illustrating typical performance characteristics. uri.edumdpi.com
Quality control (QC) samples are analyzed with every batch of environmental samples to monitor the performance of the method. uva.nl These include:
Method Blanks: A sample containing no analyte, used to check for contamination. michigan.gov
Laboratory Control Samples (LCS): A sample with a known concentration of the analyte, used to assess the accuracy of the method. michigan.gov
Matrix Spikes (MS): A sample to which a known amount of the analyte is added, used to evaluate the effect of the sample matrix on the analysis. michigan.gov
Interlaboratory comparison studies, also known as proficiency testing, are crucial for ensuring consistency and comparability of data among different laboratories. researchgate.net These studies involve multiple laboratories analyzing the same sample and comparing their results. This helps to identify any systematic errors or biases in a laboratory's methods and promotes continuous improvement in the quality of PFAS analysis worldwide.
Challenges and Future Directions in Perfluorobutylsulphonamide Analytical Chemistry
The analytical chemistry of per- and polyfluoroalkyl substances (PFAS), including this compound (PFBSA), is a rapidly evolving field. Despite significant advancements in analytical techniques, numerous challenges remain in the accurate detection and quantification of these compounds in various environmental and biological matrices. Concurrently, emerging technologies and methodologies are paving the way for a more comprehensive understanding of the environmental fate and occurrence of PFBSA and other PFAS.
A primary challenge in the analysis of PFBSA is its presence at trace levels in complex sample matrices. hepure.com Environmental samples such as water, soil, and biota are inherently complex, containing a multitude of organic and inorganic compounds that can interfere with the detection of target analytes. hepure.com These matrix effects can lead to signal suppression or enhancement in mass spectrometry-based methods, resulting in inaccurate quantification. hepure.com
The existence of numerous isomers and structurally related compounds further complicates the analysis of PFBSA. mdpi.comresearchgate.net Industrial production of PFAS often results in mixtures of linear and branched isomers, each of which may exhibit different physical-chemical properties, environmental transport, and toxicity. frontiersin.orgnih.govnih.gov Chromatographic separation of these isomers is often difficult, requiring specialized columns and optimized analytical conditions. uva.nl Furthermore, the presence of precursor compounds that can transform into PFBSA in the environment or during analytical procedures adds another layer of complexity. frontiersin.orgnih.gov
Contamination during sampling, sample preparation, and analysis is a significant concern in PFAS research due to their widespread use in many consumer and industrial products. mdpi.com Trace levels of PFAS can be introduced from sampling equipment, laboratory apparatus, and even the clothing of laboratory personnel, leading to false-positive results. mdpi.com Rigorous quality assurance and quality control (QA/QC) protocols are essential to minimize the risk of contamination and ensure the reliability of analytical data.
Looking toward the future, a key direction in the analytical chemistry of PFBSA and other PFAS is the development of non-targeted and suspect screening analysis methods. acs.orgnih.govchromatographyonline.com While traditional targeted methods are highly sensitive and specific for a predefined list of compounds, they are blind to the thousands of other PFAS that may be present in a sample. waters.comthermofisher.com High-resolution mass spectrometry (HRMS) coupled with advanced data processing software is enabling researchers to identify previously unknown PFAS and their transformation products, providing a more holistic view of environmental contamination. acs.orgwaters.comthermofisher.com
Another promising area of research is the development of novel sensors for the rapid and in-situ detection of PFAS. mdpi.comresearchgate.net These sensors, based on principles such as molecular imprinting or electrochemical detection, could provide a low-cost and user-friendly alternative to traditional laboratory-based methods, facilitating real-time monitoring of PFAS in the environment. mdpi.comresearchgate.net
The development and availability of certified reference materials (CRMs) and isotopically labeled standards for a wider range of PFAS, including branched isomers and transformation products of PFBSA, are also crucial for improving the accuracy and comparability of analytical data across different laboratories. thermofisher.comthermofisher.com
The following table summarizes the key challenges and future directions in the analytical chemistry of this compound:
| Challenge | Future Direction |
| Matrix Interference: Complex sample matrices can interfere with the detection of PFBSA, leading to inaccurate results. | Development of more robust sample preparation techniques and advanced analytical instrumentation to minimize matrix effects. |
| Isomers and Precursors: The presence of numerous isomers and precursor compounds complicates the analysis and quantification of PFBSA. | Improved chromatographic separation methods for isomers and the development of analytical strategies to account for the presence of precursors. |
| Contamination: The risk of contamination during sampling and analysis can lead to false-positive results. | Implementation of stringent QA/QC protocols and the use of PFAS-free laboratory equipment and consumables. |
| Limited Scope of Targeted Methods: Traditional targeted methods can only detect a limited number of predefined PFAS compounds. | Increased adoption of non-targeted and suspect screening analysis using high-resolution mass spectrometry to identify a broader range of PFAS. |
| Need for Rapid and In-Situ Detection: Laboratory-based methods can be time-consuming and expensive. | Development of novel sensors for the rapid, low-cost, and in-situ detection of PFAS in the environment. |
| Lack of Certified Reference Materials: The limited availability of CRMs and labeled standards hinders the accuracy and comparability of data. | Production and dissemination of a wider range of CRMs and isotopically labeled standards for various PFAS, including isomers and transformation products. |
| "Dark Matter" of Unknown PFAS: A significant portion of the total organofluorine content in samples may be composed of unknown PFAS. | Development of methods to determine the total organofluorine content and characterize the "dark matter" of unknown PFAS. |
Source Attribution and Environmental Pathways of Perfluorobutylsulphonamide
Identification of Industrial Point Sources (e.g., Semiconductor Manufacturing Wastewater)
Perfluorobutylsulfonamide (PFBSA) and its derivatives are utilized in various industrial applications, leading to their release into the environment from specific point sources. A significant industrial source that has been identified is the semiconductor manufacturing industry. nih.gov
Wastewater from semiconductor fabrication plants, or fabs, has been shown to contain a variety of per- and polyfluoroalkyl substances (PFAS), including C4 sulfonamido derivatives like perfluorobutane sulfonamido ethanol (B145695) (FBSE) and perfluorobutane sulfonamide (FBSA). nih.gov A study analyzing sewage from five semiconductor plants identified FBSA at a maximum concentration of 141 µg/L. nih.gov The use of these compounds is essential for certain complex manufacturing processes, and currently, there are limited substitutes available. semiconductors.org
Data from a survey of 26 global semiconductor fabs revealed that the daily discharge of targeted PFAS can range from 0.002 to 13 grams, with an average of approximately 4 grams per facility. semiconductors.orgwatertechonline.com The specific PFAS profile and concentrations in the wastewater can vary significantly depending on the size of the facility, the complexity of the products, the specific chemistries used, and the wastewater treatment methods in place. watertechonline.com
The table below summarizes the concentrations of selected perfluorobutylsulphonamide-related compounds found in semiconductor industry wastewater.
Table 1: Concentration of this compound and Related Compounds in Semiconductor Wastewater
Release from Consumer Products and Waste Streams
The use of this compound and its derivatives in a variety of consumer products contributes to their release into the environment through various waste streams. These compounds are used to impart water and stain repellency to products such as leather, textiles, and carpets. miljodirektoratet.no Minor applications also include their use as surfactants in inks, paints, and waxes. miljodirektoratet.no
Release can occur throughout the lifecycle of these products, from manufacturing and application to consumer use and disposal. service.gov.uk For instance, the washing and general wear and tear of textiles treated with these chemicals can lead to their release into domestic wastewater. service.gov.uk Subsequently, standard wastewater treatment plants are often not equipped to fully remove these persistent compounds, leading to their discharge into surface waters. service.gov.uk
Disposal of consumer products containing this compound in landfills is another significant waste stream. serdp-estcp.mil While some of these compounds may be contained within the landfill, the potential for leachate formation and subsequent contamination of groundwater exists. dcceew.gov.au
The table below provides an overview of consumer product categories that may contain and release this compound and its derivatives.
Table 2: Consumer Product Categories as Potential Sources of this compound Release
Contribution of Precursor Degradation to Environmental Loads
A significant contribution to the environmental presence of this compound comes from the degradation of its precursor compounds. ag.state.mn.us These precursors, which are larger molecules, can be released into the environment and subsequently break down into more stable compounds like PFBSA. ag.state.mn.us
One key group of precursors are the N-alkyl perfluorobutane sulfonamidoethanols, such as N-methyl perfluorobutane sulfonamidoethanol (NMeFBSE) and N-ethyl perfluorobutane sulfonamidoethanol (NEtFBSE). nih.govresearchgate.netx-mol.com These compounds can undergo atmospheric degradation through reactions with hydroxyl (OH) radicals. nih.govresearchgate.netx-mol.com For example, NMeFBSE has an estimated atmospheric lifetime of about two days, after which it degrades into several products, including N-methyl perfluorobutane sulfonamide (NMeFBSA). nih.govresearchgate.netx-mol.com
NMeFBSA itself is more persistent in the atmosphere, with an estimated lifetime of over 20 days. nih.govresearchgate.netx-mol.com This longer lifetime allows for its transport to remote locations before it eventually deposits into terrestrial and aquatic environments. nih.govresearchgate.netx-mol.com
In aquatic environments and wastewater treatment plants, biotic and abiotic degradation of precursors also occurs. nih.govacs.org For instance, N-methyl perfluorobutanesulfonamido ethanol can be biotransformed under anaerobic conditions to produce N-methyl perfluorobutanesulfonamido acetate (B1210297) (MeFBSAA) and perfluorobutane sulfinate (PFBSI). nih.gov Similarly, aerobic biotransformation of N-ethyl perfluorooctane (B1214571) sulfonamidoethanol (a longer-chain analogue) has been shown to proceed through a series of degradation products, ultimately leading to the formation of the corresponding perfluoroalkyl sulfonate. acs.org
The table below outlines some of the key precursors to this compound and their degradation products.
Table 3: Precursors of this compound and Their Degradation Products
Elucidating Major Environmental Pathways from Source to Receptor
Once released from industrial sources or formed from precursor degradation, this compound can enter various environmental compartments and be transported to receptors. The major environmental pathways include atmospheric transport, surface water and groundwater flow, and movement through terrestrial ecosystems.
Atmospheric Transport: Volatile precursors to PFBSA can be transported long distances in the atmosphere. nih.govresearchgate.netx-mol.com Their subsequent degradation leads to the deposition of PFBSA and other related compounds in remote areas, far from the original source of emission. nih.govresearchgate.netx-mol.com
Aquatic Pathways: Direct discharge of industrial wastewater and effluent from wastewater treatment plants introduces PFBSA into rivers, lakes, and oceans. watertechonline.comservice.gov.uk Due to its water solubility and persistence, it can be transported over long distances in surface water. service.gov.uk Contamination of soil can also lead to the leaching of PFBSA into groundwater, which can then serve as a drinking water source for human populations. cdc.govnih.gov
Terrestrial Pathways: The application of biosolids from wastewater treatment plants to agricultural land can introduce PFBSA into the soil. From the soil, it can be taken up by plants and enter the food chain. unit.no
The movement of PFBSA from a source to a receptor involves a complex interplay of these pathways. cdc.gov For example, atmospheric deposition can contaminate soil and water bodies, which then act as secondary sources of exposure for organisms and humans. cdc.gov
Application of Source Tracing Techniques in Environmental Forensics
Environmental forensics plays a crucial role in identifying the sources of this compound contamination. nih.govnist.govnih.gov Various techniques are employed to trace the origins and pathways of these compounds in the environment. nih.govnist.govnih.gov
Chemical Fingerprinting: A key approach is the analysis of the specific profile of PFAS compounds present in an environmental sample. nih.gov Different industrial processes and products have unique PFAS signatures, including the presence of specific isomers and the ratios of different PFAS compounds. nih.govnih.gov By comparing the PFAS fingerprint of a contaminated sample to those of potential sources, it is possible to identify the likely origin of the contamination. nih.gov
Isotope Analysis: While less common for PFAS due to the single stable isotope of fluorine, isotopic analysis of other elements within the molecule or associated compounds can sometimes provide clues about the source. nih.gov
Advanced Analytical Techniques: High-resolution mass spectrometry is a powerful tool in environmental forensics, allowing for the identification of a wide range of known and unknown PFAS compounds in a sample. nist.govnih.gov This can help to create more detailed chemical fingerprints for source attribution. nist.govnih.gov
Modeling: Fate and transport models can be used to simulate the movement of PFBSA from potential sources through the environment. nih.gov By comparing the model predictions with measured environmental concentrations, the most likely sources can be identified. nih.gov
The development of spectral libraries of PFAS from various sources, including industrial products and waste streams, is essential for improving the accuracy of source tracing efforts. serdp-estcp.milserdp-estcp.mil These forensic techniques are critical for assigning responsibility for contamination and for developing effective remediation strategies. serdp-estcp.milserdp-estcp.mil
Structure Activity Relationships and Comparative Environmental Behavior of Perfluorobutylsulphonamide
Influence of the Sulfonamide Functional Head Group on Environmental Fate
The sulfonamide functional group (-SO2NH2) is a critical determinant of PFBSA's environmental destiny. Unlike the carboxylate or sulfonate head groups found in other common PFAS, the sulfonamide group imparts distinct physicochemical properties that influence its partitioning, transport, and transformation in the environment.
The acidity of the sulfonamide group, characterized by its pKa value, is particularly significant. At environmentally relevant pH levels, the sulfonamide group can exist in both a neutral (protonated) and an anionic (deprotonated) state. acs.org This pH-dependent speciation has profound implications for its sorption behavior. The neutral form of PFBSA exhibits a greater tendency to partition into organic matter and cells due to hydrophobic interactions. researchgate.net As the pH increases, deprotonation leads to an anionic form, which enhances its water solubility and mobility while increasing electrostatic repulsion with negatively charged soil and sediment particles. acs.org Drastic changes in the soil-water partition coefficients (Kd) for PFBSA and its analogs have been observed as the pH rises from approximately 5 to 7, a range where rapid ionization from neutral to anionic forms occurs. acs.org
The sulfonamide head group also influences how PFBSA interacts with biological systems. Studies have shown that the functional head group can impact bioactivity and bioconcentration. nih.govoregonstate.edu For instance, research on embryonic zebrafish revealed that out of a series of short-chain PFAS, only PFBSA induced abnormal morphology, highlighting the unique biological interactions of the sulfonamide group. nih.govoregonstate.edu This suggests that the sulfonamide moiety may facilitate different interactions with biological molecules, such as proteins and cell membranes, compared to other functional groups. nih.gov
Furthermore, the sulfonamide group makes PFBSA a precursor to other PFAS. Perfluoroalkane sulfonamides (FASAs) can undergo microbial transformation in the environment, eventually forming more stable perfluoroalkyl acids (PFAAs), primarily perfluoroalkane sulfonic acids (PFSAs) of the same perfluoroalkyl chain length. nih.gov
Comparative Environmental Behavior with Other Short-Chain Perfluoroalkyl Substances
When compared to other short-chain PFAS, PFBSA exhibits notable differences in its environmental behavior, largely attributable to its functional head group and perfluorinated chain length. Short-chain PFAS, in general, are more water-soluble and mobile in the environment than their long-chain predecessors. service.gov.ukswana.org This increased mobility enhances their potential to contaminate groundwater. service.gov.uk
A comparative study investigating the developmental toxicity of a series of short-chain PFAS—perfluorobutane sulfonate (PFBS), perfluoropentanoic acid (PFPeA), PFBSA, and 4:2 fluorotelomer sulfonic acid (4:2 FTS)—found that PFBSA had the highest measured tissue concentrations in embryonic zebrafish. nih.govoregonstate.edu This suggests a higher bioaccumulation potential for PFBSA compared to other short-chain PFAS with different functional heads. nih.govoregonstate.edu
The sorption behavior of PFBSA also differs from other short-chain PFAS. The sorption of PFAS to soil and sediment is influenced by both the chain length and the nature of the head group. publish.csiro.au For compounds with the same carbon chain length, the sorption affinity often follows the order: sulfonamides > sulfonic acids > carboxylic acids. publish.csiro.au This indicates that PFBSA would likely have a greater tendency to sorb to environmental matrices compared to perfluorobutanoic acid (PFBA), its carboxylic acid analog.
The following interactive table provides a comparative overview of key properties of PFBSA and other selected short-chain PFAS.
| Property | Perfluorobutylsulphonamide (PFBSA) | Perfluorobutane Sulfonate (PFBS) | Perfluorobutanoic Acid (PFBA) |
| Functional Group | Sulfonamide (-SO2NH2) | Sulfonate (-SO3H) | Carboxylate (-COOH) |
| pKa | ~5.86 - 9.72 (for C1-C8 sulfonamides) researchgate.net | <0 mst.dk | ~0 mst.dk |
| Primary Environmental State | pH-dependent (neutral or anionic) acs.org | Anionic mst.dk | Anionic mst.dk |
| Relative Bioaccumulation Potential | Higher than PFBS and PFPeA in some studies nih.govoregonstate.edu | Lower than PFBSA in some studies nih.govoregonstate.edu | Generally lower than sulfonates publish.csiro.au |
| Relative Sorption to Organic Matter | Higher than sulfonates and carboxylates publish.csiro.au | Lower than sulfonamides publish.csiro.au | Lower than sulfonamides and sulfonates publish.csiro.au |
| Mobility in Water | High, but can be attenuated by sorption service.gov.uk | Very high service.gov.uk | Very high swana.org |
This table is generated based on data from multiple sources and provides a simplified comparison. Actual values and behaviors can vary depending on specific environmental conditions.
Molecular Structure and Environmental Mobility Correlations
The molecular structure of PFBSA, specifically its short, four-carbon perfluorinated chain and its sulfonamide head group, dictates its mobility in the environment. The strong carbon-fluorine bonds make the perfluoroalkyl chain highly stable and resistant to degradation. cymitquimica.com
The short chain length of PFBSA contributes to its relatively high water solubility and mobility, a characteristic shared with other short-chain PFAS. service.gov.ukswana.org This mobility allows for long-range transport in aquatic systems, leading to widespread environmental distribution. service.gov.uk
However, as previously discussed, the sulfonamide head group introduces a pH-dependent sorption behavior that can modulate this mobility. In acidic environments where the neutral form dominates, sorption to soil and sediment is more pronounced, which can retard its movement. acs.orgresearchgate.net Conversely, in neutral to alkaline environments, the anionic form is more prevalent, leading to increased mobility due to greater water solubility and reduced sorption. acs.org
The interplay between the hydrophobic perfluoroalkyl tail and the versatile sulfonamide head group results in a complex environmental mobility profile for PFBSA. While its short-chain nature suggests high mobility, its capacity for sorption under certain pH conditions can lead to its retention in soils and sediments.
Broader Implications within Per- and Polyfluoroalkyl Substance Research Frameworks
The study of PFBSA has broader implications for the entire class of PFAS and informs regulatory and research frameworks. As a replacement for long-chain PFAS, the distinct environmental behavior of short-chain compounds like PFBSA highlights the complexities of assessing the risks of emerging contaminants. harvard.edu The "short-chain is safer" paradigm is increasingly being questioned as research reveals the unique challenges posed by these more mobile and persistent chemicals. uantwerpen.be
The pH-dependent behavior of the sulfonamide group underscores the importance of considering environmental conditions when modeling the fate and transport of PFAS. researchgate.net It also emphasizes the need for analytical methods that can accurately measure different PFAS species.
Furthermore, the role of PFBSA as a precursor that can transform into other persistent PFAS complicates environmental monitoring and remediation efforts. nih.gov Understanding these transformation pathways is crucial for developing effective management strategies for PFAS-contaminated sites.
The detection of PFBSA in various environmental compartments, including wastewater and wildlife, signals its widespread presence and persistence. caymanchem.comacs.org Its inclusion in monitoring programs and environmental risk assessments is therefore essential for protecting human and ecological health. ct.gov The ongoing research into PFBSA and other sulfonamide-containing PFAS will continue to refine our understanding of this diverse and challenging class of environmental contaminants.
Q & A
Q. What protocols mitigate occupational exposure risks during this compound handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
